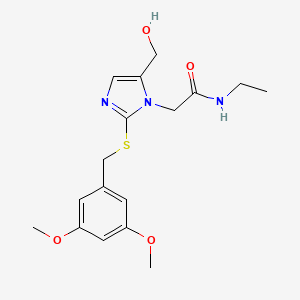

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

Description

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-4-18-16(22)9-20-13(10-21)8-19-17(20)25-11-12-5-14(23-2)7-15(6-12)24-3/h5-8,21H,4,9-11H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDJIYGZBYZAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC(=C2)OC)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H25N3O4S , with a molecular weight of approximately 395.5 g/mol . The structure features an imidazole ring, a thioether linkage, and hydroxymethyl and methoxy substituents, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H25N3O4S |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 921547-92-4 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that imidazole derivatives can inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis. The presence of hydroxymethyl and thioether functionalities may enhance this activity through increased interaction with cellular targets.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may modulate mitochondrial functions and protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, further supporting its potential as a neuroprotective agent.

The exact mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as a topoisomerase inhibitor, similar to other imidazole derivatives. This action could lead to DNA damage in rapidly dividing cells, contributing to its anticancer effects.

Study 1: Antiproliferative Activity

A study published in PubMed investigated the antiproliferative effects of various hydroxymethyl-substituted imidazoles on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited marked inhibition of cell growth through apoptosis induction (PubMed ID: 10425103).

Study 2: Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of imidazole derivatives in animal models of neurodegeneration. The findings suggested that these compounds could significantly reduce neuronal loss and improve cognitive function by modulating oxidative stress pathways (source not specified).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituent Variations

- Impact of Substituents :

- The 3,5-dimethoxybenzylthio group in the target compound introduces stronger electron-donating effects compared to the 3,5-dimethylphenylthio group in the analog . This may enhance metabolic stability due to reduced oxidative susceptibility.

- The N-ethylacetamide group (target) vs. N-(4-fluorobenzyl)acetamide (analog) alters steric bulk and polarity. The ethyl group likely improves aqueous solubility, while the fluorobenzyl group may enhance target binding via aromatic interactions.

Variants in Acetamide N-Substituents

- The ethyl group balances polarity and steric hindrance, favoring renal excretion and reduced toxicity .

Thioether-Linked Heterocyclic Analogs

- Structural and Functional Insights: Benzylthio vs. Isoxazolylmethylthio: The aromatic benzyl group (target) may engage in π-π stacking with protein targets, whereas the isoxazole heterocycle (analog) introduces nitrogen-based hydrogen bonding . Imidazole vs.

Research Findings and Implications

- Synthetic Flexibility : The hydroxymethyl-imidazole scaffold allows modular substitution, enabling optimization of pharmacokinetic properties .

- Activity Trends :

- Hydrophobic substituents (e.g., cyclopentyl, fluorobenzyl) correlate with prolonged half-lives but may increase off-target binding.

- Electron-rich thioether groups (e.g., dimethoxybenzyl) improve stability against metabolic oxidation compared to alkylthio analogs .

Q & A

Q. Basic

- In vitro assays : Enzymatic inhibition (e.g., kinase, protease) or antimicrobial susceptibility testing (MIC against bacterial/fungal strains) .

- Cell viability assays : MTT or resazurin-based tests to evaluate cytotoxicity .

Advanced : - Targeted screening : Use of CRISPR/Cas9-engineered cell lines or isothermal titration calorimetry (ITC) to study binding thermodynamics .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

- Short-term : Store at –20°C in desiccated, amber vials to prevent hydrolysis/oxidation .

- Long-term : Lyophilization or storage under argon at –80°C .

Stability monitoring : Periodic HPLC analysis to detect degradation products .

How can reaction conditions be optimized to improve synthesis yield?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .

- Catalyst screening : Use of Pd/C or CuI for cross-coupling steps .

- DoE (Design of Experiments) : Statistical optimization of variables (temperature, pH, stoichiometry) .

Example : A 15% yield increase was achieved by adjusting the thiol:imidazole ratio from 1:1 to 1.2:1 in DMF at 80°C .

What challenges arise in structural elucidation, and how are they addressed?

Q. Advanced

- Ambiguities in imidazole substitution : Differentiate regioisomers via NOESY (nuclear Overhauser effects) or isotopic labeling .

- Dynamic proton exchange : Low-temperature NMR (–40°C) to "freeze" conformational changes .

How can mechanistic studies on bioactivity be designed?

Q. Advanced

- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition constants (Ki) .

- Molecular docking : Use of AutoDock or Schrödinger Suite to predict binding modes with targets (e.g., bacterial DNA gyrase) .

- Mutagenesis studies : Identify critical binding residues via alanine scanning .

How to resolve contradictions in reported bioactivity data?

Q. Advanced

- SAR (Structure-Activity Relationship) analysis : Compare analogs (see Table 1) to isolate functional group contributions .

- In silico modeling : Predict off-target interactions using cheminformatics tools (e.g., SwissTargetPrediction) .

Table 1 : Bioactivity Comparison of Structural Analogs

| Compound | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| Analog A (Hydroxymethyl) | 5-hydroxymethylimidazole | Antibacterial (MIC: 8 µg/mL) | |

| Analog B (Methoxy) | 4-methoxyphenyl substituent | Antifungal (MIC: 16 µg/mL) |

How is compound stability assessed under stress conditions?

Q. Advanced

- Forced degradation studies : Expose to heat (40–80°C), UV light, or oxidizing agents (H₂O₂) .

- LC-MS/MS : Identify degradation pathways (e.g., imidazole ring cleavage) .

What strategies guide structure-activity relationship (SAR) studies?

Q. Advanced

Fragment-based design : Synthesize derivatives with incremental modifications (e.g., methoxy → ethoxy).

Pharmacophore mapping : Identify essential moieties (e.g., thioether for membrane permeability) .

QSAR modeling : Use computational tools (e.g., MOE) to correlate substituents with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.